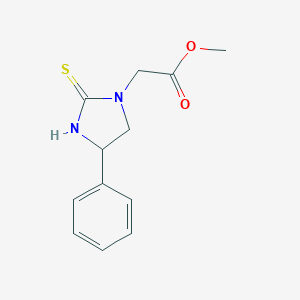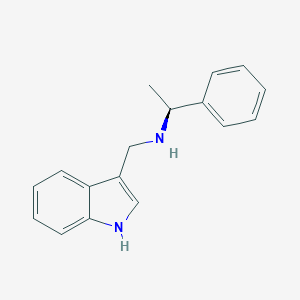![molecular formula C12H9N5O5S B290223 4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B290223.png)
4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid, commonly known as sulfasalazine, is a drug that has been used for the treatment of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA) for over 70 years. It is a prodrug, which means it is metabolized in the body to produce its active components, sulfapyridine and 5-aminosalicylic acid (5-ASA). Sulfasalazine is classified as a disease-modifying antirheumatic drug (DMARD) and is considered to be a first-line treatment for RA.
Wirkmechanismus
Sulfasalazine works by inhibiting the production of inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β). It also inhibits the production of reactive oxygen species, which are molecules that contribute to inflammation and tissue damage. Sulfasalazine is thought to work by blocking the enzyme dihydrofolate reductase, which is involved in the production of these inflammatory molecules.
Biochemical and physiological effects:
Sulfasalazine has been shown to have a number of biochemical and physiological effects. It can reduce the production of inflammatory cytokines, decrease the number of white blood cells that contribute to inflammation, and inhibit the production of reactive oxygen species. Sulfasalazine has also been shown to reduce the production of prostaglandins, which are molecules that contribute to pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using sulfasalazine in lab experiments is that it has a well-established mechanism of action and has been extensively studied in clinical trials. This makes it a reliable tool for researchers studying inflammation and autoimmune diseases. However, sulfasalazine has some limitations for lab experiments. It can be difficult to work with due to its low solubility in water, and it may not be effective in all cases of 4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid and RA.
Zukünftige Richtungen
There are a number of future directions for research on sulfasalazine. One area of interest is the development of new formulations of sulfasalazine that are more soluble in water and easier to work with in lab experiments. Another area of interest is the development of new drugs that target the same inflammatory pathways as sulfasalazine but with fewer side effects. Finally, there is interest in studying the long-term effects of sulfasalazine on patients with 4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid and RA, particularly in terms of its effects on bone density and the risk of infection.
Synthesemethoden
Sulfasalazine is synthesized by the reaction of 4-aminobenzenesulfonamide and 2,6-dichloropyridine-3-carboxylic acid in the presence of sodium hydroxide. The resulting product is then oxidized to produce sulfasalazine.
Wissenschaftliche Forschungsanwendungen
Sulfasalazine has been extensively studied for its anti-inflammatory properties and its effectiveness in treating 4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid and RA. Research has shown that sulfasalazine can reduce inflammation in the intestines and joints by inhibiting the production of inflammatory cytokines and reactive oxygen species. It has also been shown to decrease the number of white blood cells that contribute to inflammation.
Eigenschaften
Molekularformel |
C12H9N5O5S |
|---|---|
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid |
InChI |
InChI=1S/C12H9N5O5S/c13-12-15-9-8(10(18)16-12)14-5-17(9)23(21,22)7-3-1-6(2-4-7)11(19)20/h1-5H,(H,19,20)(H3,13,15,16,18) |
InChI-Schlüssel |
MEDRDPSGHZOKNG-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)N2C=NC3=C2NC(=NC3=O)N |
SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)N2C=NC3=C2NC(=NC3=O)N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)N2C=NC3=C2NC(=NC3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-({2-[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]ethyl}amino)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B290145.png)

![13,15-diphenyl-2,14,15,17-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,12,16-heptaen-11-one](/img/structure/B290147.png)
![N-[(7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenyl)methyl]-N-(1-pyrenylmethyl)amine](/img/structure/B290149.png)
![N-[(7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenyl)methyl]-N-(1-naphthylmethyl)amine](/img/structure/B290150.png)

![[4-[(3-Methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinyl]methanol](/img/structure/B290152.png)
![Ethyl 4-[(3-methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290154.png)
![ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290156.png)
![ethyl 4-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290157.png)
![5,6,7,8-Tetrafluoro-3-methylisoxazolo[5,4-b]quinoline](/img/structure/B290159.png)
![3-tert-butyl-5,6,7,8-tetrafluoro-1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290160.png)
![5,6,7,8-tetrafluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290162.png)
![methyl 8-phenyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B290164.png)